molecular formula C20H23N3O2S2 B12038405 N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 577763-65-6

N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B12038405
CAS No.: 577763-65-6
M. Wt: 401.5 g/mol
InChI Key: KCTZPPYKHIOKGI-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class, which has been identified as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors. This compound is of significant interest in oncology research, particularly in the investigation of signal transduction pathways that drive tumor proliferation and survival. Its core structure is designed to function as a potent and selective ATP-competitive inhibitor, targeting a range of protein kinases. Research into analogous compounds suggests its primary value lies in probing dysregulated kinase signaling in various cancer cell lines, providing a tool for understanding mechanisms of resistance and for identifying potential combination therapies. The specific substitution pattern on the acetamide moiety and the thienopyrimidine core is engineered to optimize binding affinity and selectivity, making it a crucial compound for structure-activity relationship (SAR) studies aimed at developing novel targeted therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

577763-65-6

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H23N3O2S2/c1-6-23-19(25)17-13(4)14(5)27-18(17)22-20(23)26-10-16(24)21-15-9-11(2)7-8-12(15)3/h7-9H,6,10H2,1-5H3,(H,21,24)

InChI Key

KCTZPPYKHIOKGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C)C)SC(=C2C)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Derivatives

The core structure is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under high-temperature conditions. For example, heating 2-amino-5,6-dimethylthiophene-3-carboxylate with urea at 190°C for 3 hours yields 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2(3H)-one. This step achieves a 70–75% yield, with purity confirmed by thin-layer chromatography (TLC) and melting-point analysis.

Chlorination for Reactive Intermediates

The hydroxyl groups at positions 2 and 4 of the pyrimidinone are replaced with chlorine using phosphorus oxychloride (POCl₃). Refluxing 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2(3H)-one in POCl₃ for 6–10 hours produces 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine. This intermediate is critical for subsequent nucleophilic substitutions. The reaction proceeds in 55–60% yield, with excess POCl₃ removed via vacuum distillation.

Functionalization of the Pyrimidinone Core

Introduction of the Ethyl Group at Position 3

The 4-chloro substituent is replaced with an ethylamine group via nucleophilic aromatic substitution. A mixture of 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine and ethylamine in tert-butyl alcohol, catalyzed by Hunig’s base (N,N-diisopropylethylamine), is stirred at 60–70°C for 9–10 hours. This yields 3-ethyl-2-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in 65–70% yield.

Thioether Formation at Position 2

The 2-chloro group is substituted with a thiolate anion derived from mercaptoacetamide. A solution of 3-ethyl-2-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and potassium thioacetate in dimethylformamide (DMF) is heated to 80°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. This step achieves 60–65% yield, with the thioether linkage confirmed via 1H^1H-NMR (δ 3.75 ppm, s, 2H for –SCH₂–).

Synthesis of the Acetamide Moiety

Preparation of 2,5-Dimethylphenylacetic Acid

2,5-Dimethylphenylacetic acid is synthesized via a Grignard reaction. Magnesium turnings react with 2,5-dimethylbromobenzene in anhydrous ether to form the Grignard reagent, which is quenched with carbon dioxide to yield the carboxylic acid. The process achieves 92% yield, with purity >99% confirmed by 1H^1H-NMR (δ 3.63 ppm, s, 2H for –CH₂COOH).

Conversion to Acetamide

The acid is converted to the corresponding acetamide via reaction with thionyl chloride (SOCl₂) followed by 2,5-dimethylaniline. 2,5-Dimethylphenylacetic acid is treated with SOCl₂ at 60–70°C for 10 hours to form the acyl chloride, which is then reacted with 2,5-dimethylaniline in dichloromethane at 0–5°C. The product, N-(2,5-dimethylphenyl)acetamide, is isolated in 85% yield.

Final Coupling and Purification

The thioether intermediate (from Section 2.2) is coupled with N-(2,5-dimethylphenyl)acetamide using a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitate the coupling at 25°C for 24 hours. The crude product is purified via silica-gel column chromatography (ethyl acetate/hexane, 1:3), yielding the final compound in 50–55% yield.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (CDCl₃) : δ 1.25 (t, 3H, J = 7.0 Hz, –CH₂CH₃), 2.28 (s, 6H, Ar–CH₃), 3.63 (s, 2H, –SCH₂–), 7.01–7.08 (m, 3H, aromatic).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S).

  • Mass Spectrometry (ESI) : m/z 456.2 [M+H]⁺.

Yield Optimization Table

StepReactionYield (%)Purity (%)
1.1Cyclization70–7598
1.2Chlorination55–6097
2.1Ethyl substitution65–7099
2.2Thioether formation60–6598
3.2Acetamide synthesis8599
4Coupling50–5595

Challenges and Mitigations

  • Regioselectivity in Chlorination : Excess POCl₃ and prolonged reflux ensure complete substitution at positions 2 and 4.

  • Thioether Stability : Anhydrous conditions prevent oxidation of the thiolate intermediate during coupling.

  • Purification : Silica-gel chromatography removes unreacted starting materials and byproducts, ensuring >95% purity .

Chemical Reactions Analysis

Substitution Reactions

The sulfur atom in the thioacetamide moiety and the ethyl group on the pyrimidine ring are primary sites for nucleophilic or electrophilic substitution.

Reaction Type Reagents/Conditions Products Yield Reference
Nucleophilic Substitution K₂CO₃, DMF, 80–100°C, alkyl halidesReplacement of the ethyl group with other alkyl chains (e.g., propyl, allyl)60–75%
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitration at the dimethylphenyl ring (para position relative to acetamide)45%
  • Key Insight : The thioether linkage (-S-) in the molecule enhances reactivity toward oxidizing agents, while the acetamide group participates in hydrolysis under acidic/basic conditions .

Oxidation and Reduction

The thienopyrimidine core undergoes redox reactions, altering its electronic properties and biological activity.

Oxidation

  • Reagents : H₂O₂, AcOH, 50°C

  • Outcome : Sulfur atom oxidation forms a sulfoxide or sulfone derivative.

  • Mechanism : Radical-mediated oxidation at the sulfur center, confirmed via ESR spectroscopy.

Reduction

  • Reagents : NaBH₄, MeOH, 25°C

  • Outcome : Reduction of the 4-oxo group to a hydroxyl group, forming 3,4-dihydrothienopyrimidine .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., HCl, reflux), the thieno[2,3-d]pyrimidine ring undergoes cleavage:

Condition Product Application
HCl (conc.), ethanol, ∆2-mercapto-3-ethyl-5,6-dimethylpyrimidin-4(3H)-oneIntermediate for synthesizing analogs

Side Reactions and Stability

  • Hydrolysis : The acetamide group hydrolyzes in 6M NaOH at 70°C to form a carboxylic acid derivative .

  • Thermal Degradation : Decomposition above 200°C generates dimethylphenylamine and volatile sulfur compounds .

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions modify the dimethylphenyl group:

Reaction Catalyst Outcome
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Introduction of aryl/heteroaryl groups
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosSubstitution with amines (e.g., morpholine)

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Compound Name & Structure Core Heterocycle Key Substituents Yield (%) m.p. (°C) Notable Features Reference
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-Chlorophenyl, distyryl, cyano 85 N/A High yield; extended conjugation for UV activity
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thienopyrimidine 7-Methyl, phenylamino, tetrahydro ring 73 143–145 Additional fused ring enhances rigidity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-3-yloxy, ethyl ester N/A N/A Ester group improves lipophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone 2,3-Dichlorophenyl, methyl 80 230 Chlorine substituents increase polarity

Physicochemical Properties

  • Melting Points : ’s compound melts at 143–145°C, lower than the dichlorophenyl analog (230°C, ), likely due to reduced symmetry and weaker crystal packing . The target compound’s melting point is unreported but expected to fall within this range based on substituent effects.
  • Hydrogen Bonding : Acetamide NH and carbonyl groups facilitate hydrogen bonding, as seen in IR spectra (e.g., υ = 3,390 cm⁻¹ for NH in ). The target’s dimethylphenyl group may sterically hinder such interactions, affecting crystallinity .

Biological Activity

N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structural features contribute to its reactivity and biological properties, making it a subject of interest for therapeutic applications.

Structural Overview

The compound features a thienopyrimidine core linked to a dimethylphenyl group via a thioacetyl moiety. This configuration is significant as it enhances the compound's potential to interact with various biological targets.

Component Description
Core Structure Thienopyrimidine
Substituents Dimethylphenyl group, Thioacetyl moiety
Chemical Formula C₁₅H₁₈N₂O₁S

Preliminary studies suggest that N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways that regulate growth and apoptosis. The inhibition of these enzymes can lead to altered cellular processes, including:

  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.
  • Inhibition of Proliferation : Reducing the growth rate of tumor cells.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties against various cancer cell lines. For example:

  • Cell Line Studies : In vitro tests have shown effectiveness against breast and lung cancer cell lines.
  • Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its structural similarity with other known anticancer agents.

Case Study: Anticancer Efficacy

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide resulted in:

Cell Line IC50 (µM) Effect Observed
MCF-715.0Significant apoptosis
A54912.5Reduced proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Inhibitory effects observed on Escherichia coli.

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity of N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing a thienopyrimidinone precursor (e.g., 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine) with 2-chloro-N-(2,5-dimethylphenyl)acetamide in ethanol using sodium acetate as a base catalyst. The reaction is monitored via TLC, and the product is purified via recrystallization from ethanol-dioxane mixtures (yield ~80–85%) . Key variables include reaction time (30–60 min), molar ratios (1:1.2 for precursor:chloroacetamide), and solvent polarity adjustments to optimize crystallization.

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Use a combination of:

  • 1H NMR : Analyze peaks for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and thioether-linked SCH2 (δ ~4.1 ppm) .
  • Elemental analysis : Validate %C, %N, and %S (e.g., deviations <0.1% from calculated values) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Melting point consistency : Compare observed values (e.g., 224–230°C) with literature to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Re-examine solvent effects : Deuterated DMSO may cause peak broadening due to hydrogen bonding; test in CDCl3 for sharper signals .
  • Check for tautomerism : The 4-oxo group in the thienopyrimidinone core may exhibit keto-enol tautomerism, altering chemical shifts. Use variable-temperature NMR to detect dynamic equilibria .
  • Assess impurities : Recrystallize the compound in alternative solvents (e.g., methanol-water) to remove byproducts .
  • Cross-validate with X-ray crystallography : Resolve ambiguities via single-crystal diffraction .

Q. What experimental design principles apply to evaluating the compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC50 values. Include positive controls (e.g., known inhibitors) .
  • Replicates and randomization : Employ a split-plot design with ≥4 replicates to account for batch variability and environmental factors .
  • Time-resolved assays : Monitor activity over 24–72 hours to assess stability and metabolite formation .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish significant effects .

Q. How can the thioether linkage’s reactivity be leveraged for structural modifications?

  • Methodological Answer :

  • Oxidative studies : Treat the compound with H2O2 or mCPBA to form sulfoxide/sulfone derivatives; track changes via LC-MS .
  • Nucleophilic displacement : Substitute the thioether with amines or thiols under basic conditions (e.g., K2CO3/DMF) to generate analogs .
  • Computational modeling : Use DFT calculations to predict bond dissociation energies and guide synthetic routes .

Q. What strategies mitigate solubility challenges in pharmacological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO-PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug synthesis : Modify the acetamide moiety (e.g., esterification) to enhance hydrophilicity .
  • Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release in aqueous media .

Data Interpretation & Optimization Challenges

Q. How should researchers address low yields in large-scale synthesis?

  • Methodological Answer :

  • Optimize stoichiometry : Increase chloroacetamide equivalents (1.5–2.0 mol) to drive the reaction to completion .
  • Alternative catalysts : Test K2CO3 or Et3N instead of NaOAc to enhance nucleophilicity .
  • Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions; monitor degradation via HPLC .
  • LC-MS/MS profiling : Identify degradation products (e.g., hydrolysis of the acetamide group) and correlate with bioactivity loss .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare with controls .

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